molecular formula C6H10O7 B1594455 beta-D-Glucopyranuronic acid CAS No. 23018-83-9

beta-D-Glucopyranuronic acid

Cat. No. B1594455
CAS RN: 23018-83-9
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-QIUUJYRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-glucuronic acid is a D-glucopyranuronic acid in which the anomeric centre has beta-configuration. It has a role as a metabolite. It is a conjugate acid of a beta-D-glucuronate.

Scientific Research Applications

Synthesis and Metabolite Research

β-D-Glucopyranuronic acid has been utilized in the synthesis of urine drug metabolites, specifically phenolic glucuronides. This synthetic approach is favored over isolation from urine due to its efficiency and reliability. The synthesized metabolites, including various phenolic glucuronides, are useful as reference materials in drug metabolism studies (Arewång, Lahmann, Oscarson, & Tidén, 2007).

Biomedical and Industrial Applications

β-D-Glucopyranuronic acid is a crucial component of hyaluronic acid (HA), a polysaccharide present in various biological structures. HA's unique physico-chemical properties, such as viscoelasticity and charge characteristics, make it significant in regulating cell behavior during various biological processes. The knowledge of HA in diseases like cancer and arthritis has spurred research into biomaterials for surgical implants and drug delivery systems (Murano, Perin, Khan, & Bergamin, 2011).

Imaging and Diagnostic Applications

β-D-Glucopyranuronic acid has been used to develop an enzyme-activated off-on near-infrared (NIR) fluorescent probe. This probe, which leverages the unique properties of β-glucuronidase, allows for the real-time detection and imaging of this enzyme in various cells and animal models. It's used for cancer diagnosis and monitoring intestinal metabolism of drugs (Jin et al., 2018).

Chemical Synthesis and Drug Development

In the field of chemical synthesis, β-D-Glucopyranuronic acid derivatives have been explored for their potential in creating new drug compounds. A study focused on the preparation of glucuronyl donors with protective groups, demonstrating the versatility of β-D-Glucopyranuronic acid in developing new chemical entities (Kornilov, Sukhova, & Nifantiev, 2001).

properties

CAS RN

23018-83-9

Product Name

beta-D-Glucopyranuronic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1

InChI Key

AEMOLEFTQBMNLQ-QIUUJYRFSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

melting_point

165 °C

Other CAS RN

23018-83-9

solubility

485 mg/mL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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